

# The Stereochemical Elucidation of Aurilol: A Deep Dive

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## Compound of Interest

Compound Name: *Aurilol*

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**Aurilol**, a novel cytotoxic bromotriterpene polyether isolated from the sea hare *Dolabella auricularia*, presents a formidable challenge in stereochemical assignment due to its complex cyclic and acyclic systems containing multiple stereocenters, including quaternary carbons.[1] [2] This guide provides a comprehensive overview of the determination of **aurilol**'s intricate three-dimensional structure, a critical aspect for its potential therapeutic applications. The complete stereostructure was ultimately assigned through a combination of spectroscopic analysis, chemical degradation, and, decisively, through its first asymmetric total synthesis.[1]

## Initial Structure Elucidation from Natural Product

The gross structure of **aurilol** was initially established as a bromotriterpene containing four ether rings through extensive spectroscopic analysis.[2] The primary challenge lay in determining the relative and absolute configurations of its numerous stereocenters.

## Relative Stereochemistry of Rings A and B

The relative stereochemistry of the A and B rings was deduced from a combination of  $^1\text{H}$ - $^1\text{H}$  coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) data.[2] These non-invasive NMR techniques provided insights into the spatial proximity of protons within the molecule.

Proton Pair	NOESY Correlation	$^1\text{H}$ - $^1\text{H}$ Coupling Constant (J)	Inferred Stereochemical Relationship
H-1 / H-3	Observed	-	1,3-diaxial relationship
H-1 / H-7	Observed	-	Proximity suggesting a specific ring conformation
H-3 / H-7	Observed	-	Reinforces the proposed conformation of the A/B ring system
H-8b / H-26	Observed	-	Indicated proximity of the axial methyl group and H-8b
H-8b / H-27	Observed	-	Indicated proximity of the axial methyl group and H-8b
H-26 / H-27	Observed	-	Confirmed the gem-dimethyl group orientation
H-7 / H-8b	-	11.2 Hz	Large coupling constant indicative of a trans-diaxial relationship

Based on these data, the relative configuration at C3, C6, C7, and C10 was proposed as 3*R*, 6*R*, 7*S*, and 10*R*.<sup>[2]</sup>

## Relative Stereochemistry of Ring C

The stereochemistry of the C ring was determined by chemical degradation. Ozonolysis of **aurilol** followed by reduction and acetylation yielded two diastereomeric products. Comparison

of the  $^1\text{H}$  NMR spectra of these synthetic products with that of the natural product derivative allowed for the assignment of the relative stereochemistry of ring C as trans.[2]

## Absolute Stereochemistry

The absolute configuration of the secondary hydroxyl groups at C7 and C22 was determined using a modified Mosher's method.[2] This chemical derivatization technique allows for the assignment of absolute stereochemistry by analyzing the  $^1\text{H}$  NMR chemical shift differences between the (R)- and (S)-MTPA esters of the alcohol. The results established the absolute stereochemistry of C7 as S and C22 as R.[2] Combining this with the relative stereochemistry determined for the ring systems, the absolute configuration of five stereocenters in **aurilol** was assigned as 3R, 6R, 7S, 10R, and 22R.[2]

## Definitive Stereochemical Assignment through Total Synthesis

While spectroscopic and chemical methods provided a strong foundation, the complete and unambiguous determination of **aurilol**'s stereostructure, particularly at the quaternary carbons within the acyclic portions, necessitated its total synthesis.[1] The first asymmetric total synthesis of (+)-**aurilol** not only confirmed the previously assigned stereocenters but also definitively established the remaining unknown configurations.[1]

The synthetic strategy involved a highly regio- and stereocontrolled biogenetic-like formation of the A-D ether rings.[1] This approach allowed for the precise installation of each stereocenter, ultimately leading to a synthetic sample with identical spectroscopic data and specific rotation to the natural product, thereby confirming the complete stereostructure of (+)-**aurilol**. [1] The synthesis revealed the previously unknown relative configuration to be erythro.[1]

## Experimental Protocols

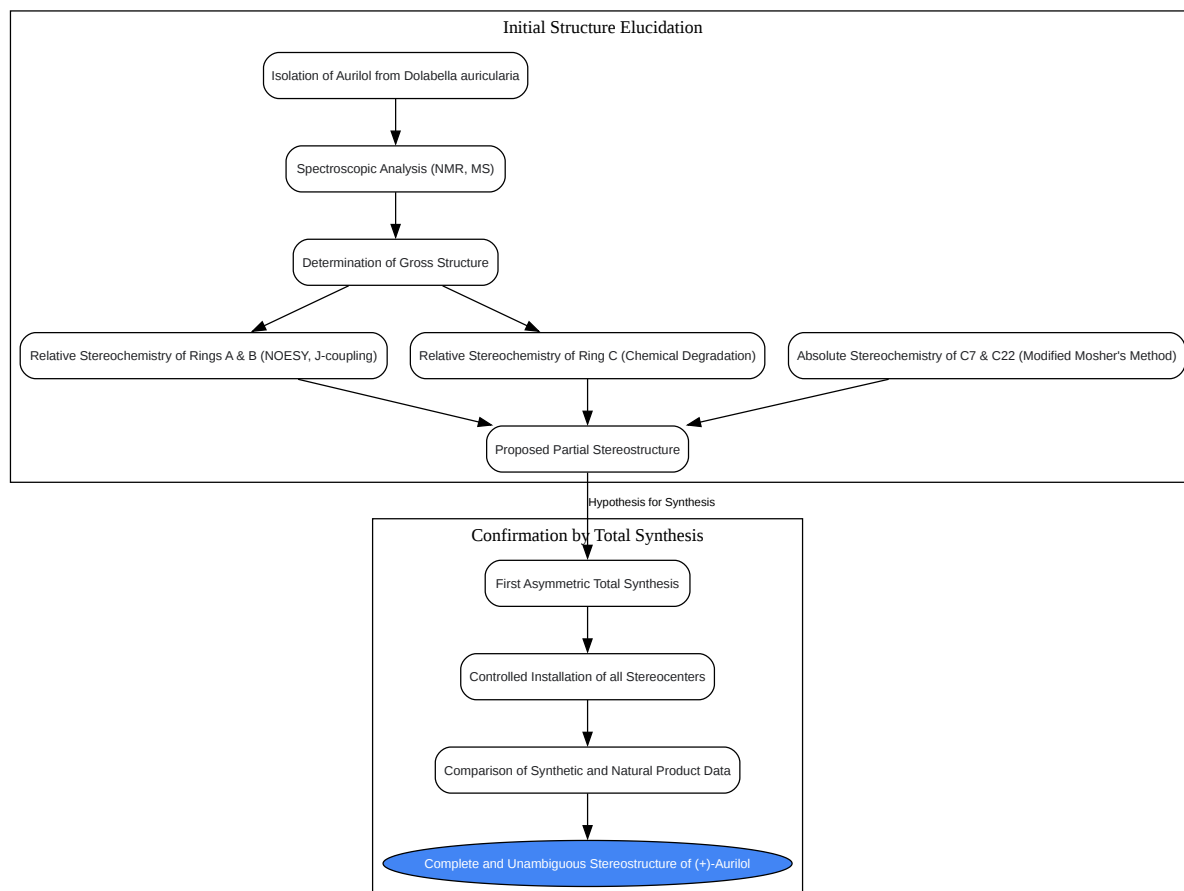
### Modified Mosher's Method for Absolute Stereochemistry of C7 and C22

Objective: To determine the absolute configuration of the secondary alcohols at C7 and C22.

Procedure:

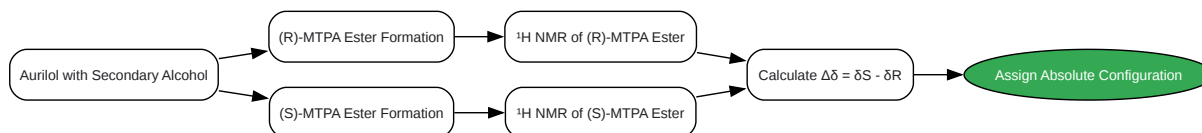
- A sample of **aurilol** is dissolved in pyridine.
- The solution is divided into two equal portions.
- To one portion, (R)-(-)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) is added.
- To the second portion, (S)-(+)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) is added.
- The reactions are allowed to proceed to completion, yielding the (S)- and (R)-MTPA esters of **aurilol**, respectively.
- The products are purified by chromatography.
- $^1\text{H}$  NMR spectra are recorded for both the (S)- and (R)-MTPA esters.
- The chemical shifts ( $\delta$ ) of the protons adjacent to the newly formed ester linkage are carefully measured.
- The difference in chemical shifts ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ) is calculated for these protons.
- A positive  $\Delta\delta$  for protons on one side of the MTPA plane and a negative  $\Delta\delta$  for protons on the other side allows for the assignment of the absolute configuration of the alcohol.

## Diagrams



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Caption: Workflow for the stereochemical elucidation of **aurilol**.



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Caption: Logical flow of the modified Mosher's method.

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## References

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## Contact

Address: 3281 E Guasti Rd

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